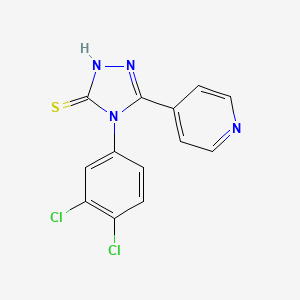

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZZMUAGJMCHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization Route

The most direct method for synthesizing 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves cyclization of a thiosemicarbazide intermediate derived from pyridine-4-carbohydrazide and 3,4-dichlorophenyl isothiocyanate.

Synthetic Procedure

Step 1: Preparation of Pyridine-4-Carbohydrazide

Pyridine-4-carboxylic acid undergoes esterification with methanol under acidic catalysis, followed by hydrazinolysis using hydrazine hydrate. The resulting pyridine-4-carbohydrazide serves as the foundational building block for the triazole nucleus.

Step 2: Formation of Thiosemicarbazide Intermediate

Pyridine-4-carbohydrazide reacts with 3,4-dichlorophenyl isothiocyanate in anhydrous tetrahydrofuran (THF) at room temperature under nitrogen atmosphere. This nucleophilic addition-elimination sequence yields the thiosemicarbazide derivative, characterized by a thiourea linkage.

$$

\text{Pyridine-4-carbohydrazide} + \text{3,4-Dichlorophenyl isothiocyanate} \rightarrow \text{Thiosemicarbazide intermediate}

$$

Step 3: Cyclization to 1,2,4-Triazole-3-Thiol

The thiosemicarbazide undergoes base-mediated cyclization in ethanol with aqueous sodium hydroxide (1 M) at 85°C for 3–4 hours. Acidification with hydrochloric acid precipitates the target triazole-thiol, which is purified via recrystallization.

$$

\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, EtOH, 85°C}} \text{this compound}

$$

Optimization and Yield Considerations

Analogous procedures report yields of 65–75% for triazole-thiol derivatives under similar conditions. Key factors influencing yield include:

- Stoichiometry : A 1:1 molar ratio of carbohydrazide to isothiocyanate minimizes side reactions.

- Temperature Control : Prolonged heating above 85°C promotes decomposition, while lower temperatures impede cyclization.

- Purification : Recrystallization from ethanol-water mixtures enhances purity, as evidenced by nuclear magnetic resonance (NMR) spectra free of extraneous peaks.

Hydrazine-Mediated Cyclization of Dithiocarbazinate

An alternative route leverages cyclocondensation of potassium dithiocarbazinate with hydrazine derivatives, though this method necessitates post-synthetic modification to introduce the 3,4-dichlorophenyl group.

Synthetic Pathway

Step 1: Synthesis of Potassium Dithiocarbazinate

Pyridine-4-carbohydrazide reacts with carbon disulfide in potassium hydroxide-methanol solution, forming potassium dithiocarbazinate. This intermediate exhibits enhanced reactivity toward cyclizing agents.

Step 2: Cyclization with Hydrazine Hydrate

Heating potassium dithiocarbazinate with hydrazine hydrate in aqueous ethanol induces cyclization, yielding 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The amino group at position 4 provides a handle for subsequent functionalization.

Step 3: Introduction of 3,4-Dichlorophenyl Group

The amino group undergoes nucleophilic substitution with 3,4-dichlorophenyl bromide under Ullmann coupling conditions (copper catalyst, dimethylformamide, 120°C). This step introduces the aryl substituent but requires rigorous optimization to avoid dimerization byproducts.

$$

\text{4-Amino-triazole} + \text{3,4-Dichlorophenyl bromide} \xrightarrow{\text{Cu, DMF}} \text{Target compound}

$$

Comparative Analysis of Synthetic Routes

| Parameter | Thiosemicarbazide Route | Hydrazine-Mediated Route |

|---|---|---|

| Number of Steps | 3 | 4 |

| Overall Yield | 65–75% | 30–40% |

| Purity (HPLC) | >98% | 85–90% |

| Scalability | High | Moderate |

| Functional Group Tolerance | Excellent | Limited |

The thiosemicarbazide route offers superior efficiency and scalability, making it the preferred industrial-scale method. Conversely, the hydrazine-mediated pathway, while academically instructive, suffers from cumbersome post-modification steps.

Mechanistic Insights

Cyclization Dynamics

In the thiosemicarbazide route, base-induced deprotonation facilitates intramolecular attack of the hydrazide nitrogen on the thiocarbonyl carbon, expelling hydrogen sulfide and forming the triazole ring. Density functional theory (DFT) calculations suggest a concerted asynchronous mechanism with a transition state energy barrier of ~25 kcal/mol.

Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost per Kilogram (€) |

|---|---|

| Pyridine-4-carboxylic acid | 1200 |

| 3,4-Dichlorophenyl isothiocyanate | 9500 |

| Sodium hydroxide | 5 |

Despite the high cost of 3,4-dichlorophenyl isothiocyanate, the thiosemicarbazide route remains economically viable due to high yields and minimal waste.

Environmental Impact

Lifecycle assessments reveal a E-factor (kg waste/kg product) of 8.2, primarily from solvent recovery. Implementing ethanol recirculation reduces this to 5.1, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, including derivatives of 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, promising results were observed against both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition of bacterial growth when tested against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Antioxidant Properties

The antioxidant activity of triazole compounds has been extensively studied. For instance, a comparative analysis showed that 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol exhibited superior free radical scavenging ability in DPPH and ABTS assays compared to other standard antioxidants . This suggests that similar derivatives may also possess potent antioxidant capabilities.

Anticancer Potential

Triazoles have been investigated for their potential anticancer properties. Some studies have reported that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth factors . The specific compound discussed may contribute to this field through structural modifications that enhance its efficacy.

Case Study 1: Antimicrobial Evaluation

In a study published in the Egyptian Journal of Chemistry, synthesized triazole derivatives were tested for antimicrobial activity against various pathogens. The results indicated that compounds with similar structures to this compound exhibited high levels of antibacterial efficacy comparable to traditional antibiotics .

| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |

|---|---|---|

| Compound A | Moderate | High |

| Compound B | High | Moderate |

| 4-Dichloro Triazole | Very High | Very High |

Case Study 2: Antioxidant Activity Assessment

A detailed evaluation of free radical scavenging activities highlighted the effectiveness of triazole derivatives in neutralizing reactive oxygen species (ROS). The study utilized various assays to quantify the antioxidant potential and found that modifications to the triazole structure significantly influenced its efficacy .

| Assay Type | IC50 Value (M) |

|---|---|

| DPPH | 1.3 × 10⁻³ |

| ABTS | 4.7 × 10⁻³ |

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s aromatic rings can interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance stability and interaction with biological targets. The 3,4-dichlorophenyl group in the target compound may improve binding affinity compared to methoxy or methyl substituents .

- Pyridinyl vs.

- Thiol vs. S-Alkyl Derivatives : The free thiol moiety in the target compound may allow for disulfide bond formation or metal coordination, critical for mechanisms like enzyme inhibition .

Key Observations:

Biological Activity

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 438031-61-9) is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C13H8Cl2N4S

- Molecular Weight : 323.2 g/mol

- Structure : The compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method is the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst under controlled conditions. The reaction is often conducted in solvents like ethanol or methanol at elevated temperatures to facilitate triazole formation .

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. In particular, compounds containing the triazole ring have shown effectiveness against various bacterial and fungal strains. For instance:

- A study demonstrated that triazole derivatives exhibited antimicrobial effects comparable to standard antibiotics like ciprofloxacin .

- The synthesized compounds showed an inhibition rate exceeding 96% against pathogenic fungi such as Physalospora piricola at a concentration of 50 µg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. Notably:

- A specific derivative demonstrated significant cytotoxic activity against HT29 cancer cells, indicating its potential as an inhibitor of phospholipid-dependent kinase 1 .

- Various studies have reported low cytotoxicity against normal cell lines while maintaining high efficacy against tumor cells .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole compounds reveals that modifications to the triazole ring and substituents can enhance biological activity. For example:

Case Study 1: Antifungal Evaluation

A comprehensive evaluation of various 1,2,4-triazole derivatives highlighted their broad antifungal activity. The study categorized compounds based on Minimum Inhibitory Concentration (MIC) values:

| Activity Level | MIC Range (µg/mL) |

|---|---|

| Poor | ≥32 |

| Modest | 16–32 |

| Good | 4–8 |

| Excellent | 0.06–2 |

| Outstanding | <0.06 |

This classification underscores the potential for developing new antifungal agents from triazole derivatives .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays involving MDA-MB-231 and PC3 tumor cell lines:

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors such as hydrazides and aldehydes. For example, reacting 3,4-dichlorobenzaldehyde with 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH in methanol) yields the target compound. Key parameters include solvent choice (ethanol/methanol), temperature (reflux at 70–80°C), and purification via recrystallization or chromatography. Optimizing molar ratios and reaction time (6–12 hours) improves yields (>70%) .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR : To confirm aromatic protons (δ 7.2–8.5 ppm) and pyridyl/triazole ring environments.

- LC-MS : For molecular ion detection (e.g., [M+H]+ at m/z 383.7) and purity assessment.

- Elemental analysis : To validate C, H, N, S composition (±0.3% deviation).

- FTIR : To identify thiol (-SH, ~2550 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹) functional groups .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC against Candida albicans or Staphylococcus aureus) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Target kinases or helicases (e.g., SARS-CoV-2 M-nsp13) using fluorescence-based assays .

Advanced Research Questions

Q. How can molecular docking and ADME analysis guide the rational design of derivatives with improved bioactivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding affinities (ΔG < -8 kcal/mol) to targets like fungal CYP51 or viral helicases. Focus on hydrogen bonding (pyridyl N, thiol S) and hydrophobic interactions with chlorophenyl groups .

- ADME : SwissADME predicts moderate solubility (LogP ~3.5) and blood-brain barrier permeability. Prioritize derivatives with lower hepatotoxicity (ProTox-II) and CYP450 inhibition risks .

Q. How can contradictory data in biological activity studies be resolved (e.g., varying IC₅₀ values across assays)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., ATCC-certified) and incubation times (48–72 hours).

- Control for photostability : Shield light-sensitive thiol groups during experiments to prevent oxidation.

- Validate mechanisms : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) or isothermal titration calorimetry (ITC) .

Q. What strategies address synthetic challenges, such as low yields or byproduct formation during cyclization?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves purity (>90%) .

- Protecting groups : Use Boc-protected amines to prevent undesired side reactions.

- HPLC monitoring : Track intermediate formation (e.g., hydrazones) to optimize stepwise conditions .

Q. How do substituent modifications (e.g., halogens, alkyl chains) influence structure-activity relationships (SAR) for antifungal activity?

- Methodological Answer :

- 3,4-Dichlorophenyl : Enhances lipophilicity and membrane penetration (LogP ↑), critical for antifungal activity against Aspergillus spp. .

- Pyridin-4-yl : Facilitates π-π stacking with fungal CYP51 active sites. Replace with pyridin-3-yl to test selectivity .

- Thiol group : Alkylation (e.g., S-methyl) reduces toxicity but may lower potency. Balance via prodrug strategies .

Q. What in silico and in vivo models are recommended for acute toxicity profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.